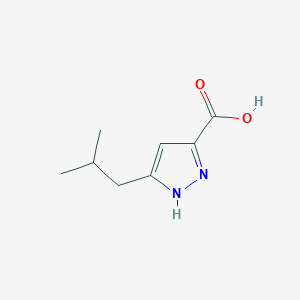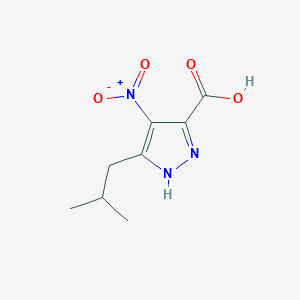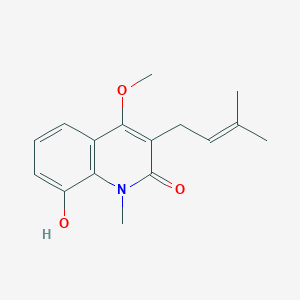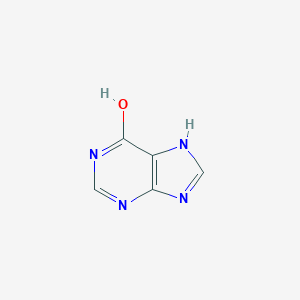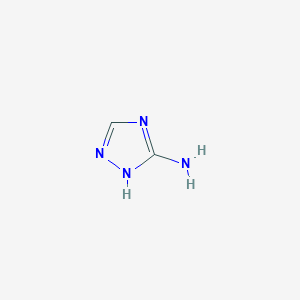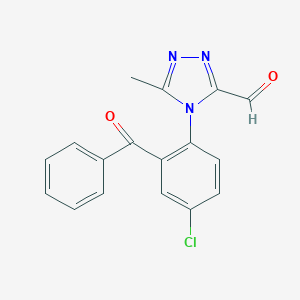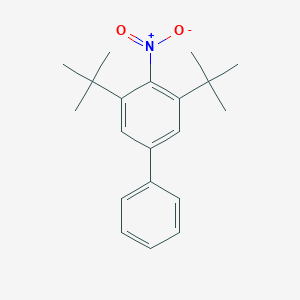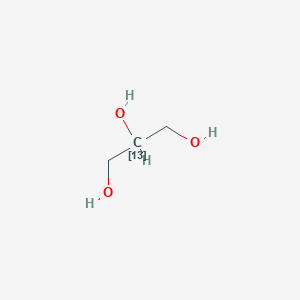
甘油-2-13C
描述
科学研究应用
Glycerol-2-13C has a wide range of applications in scientific research:
作用机制
Target of Action
Glycerol-2-13C is a labeled form of glycerol, a versatile compound that has a wide variety of applications . It is primarily used as an intermediate, solvent, protein stabilizer, cell growth media reagent, and internal standard .
Biochemical Pathways
Glycerol-2-13C, as a labeled form of glycerol, is likely involved in similar biochemical pathways as glycerol. Glycerol is a key component in glycolysis and gluconeogenesis, serving as a substrate for these metabolic pathways .
生化分析
Biochemical Properties
Glycerol-2-13C plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, in Escherichia coli, it is involved in the co-metabolism of glycerol and glucose . The nature of these interactions is complex and involves multiple steps of enzymatic reactions.
Cellular Effects
Glycerol-2-13C has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in E. coli, it affects the distribution of fluxes through the central carbon metabolism .
Molecular Mechanism
At the molecular level, Glycerol-2-13C exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the regulation of flux redistribution, which is controlled by the ArcA regulatory system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glycerol-2-13C change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function can be observed in in vitro or in vivo studies .
Metabolic Pathways
Glycerol-2-13C is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it is involved in the co-metabolism of glycerol and glucose in E. coli .
准备方法
Synthetic Routes and Reaction Conditions: Glycerol-2-13C can be synthesized through several methods. One common approach involves the reduction of [2-13C]glyceraldehyde using sodium borohydride (NaBH4) as a reducing agent. The reaction is typically carried out in an aqueous solution at a controlled temperature to ensure the selective reduction of the aldehyde group to a hydroxyl group, resulting in the formation of glycerol-2-13C .
Industrial Production Methods: Industrial production of glycerol-2-13C involves the use of isotopically labeled precursors and advanced synthesis techniques to ensure high isotopic purity. The process often includes multiple purification steps, such as distillation and crystallization, to obtain the final product with the desired isotopic enrichment .
化学反应分析
Types of Reactions: Glycerol-2-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include glyceraldehyde-2-13C, dihydroxyacetone-2-13C, and various chlorinated glycerol derivatives .
相似化合物的比较
Glycerol-1,3-13C2: This compound has carbon-13 isotopes at the first and third carbon positions of glycerol.
Glycerol-13C3: This compound has carbon-13 isotopes at all three carbon positions of glycerol.
1,3-Dihydroxyacetone-2-13C: This compound is a labeled derivative of dihydroxyacetone with a carbon-13 isotope at the second carbon position.
Uniqueness: Glycerol-2-13C is unique due to its specific labeling at the second carbon position, which provides distinct advantages in metabolic studies and NMR spectroscopy. This selective labeling allows for precise tracking of metabolic pathways and detailed structural analysis of molecules .
属性
IUPAC Name |
(213C)propane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDCQBHIVMGVHV-LBPDFUHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13CH](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436367 | |
| Record name | Glycerol-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82425-96-5 | |
| Record name | Glycerol-2-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main advantage of using Glycerol-2-13C in protein NMR studies?
A1: Both provided research articles [, ] highlight the use of Glycerol-2-13C, alongside specific NMR techniques, to achieve increased resolution of aromatic cross peaks in protein NMR spectra. This isotopic labeling strategy helps overcome spectral overlap issues often encountered in larger proteins, facilitating more detailed structural analysis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


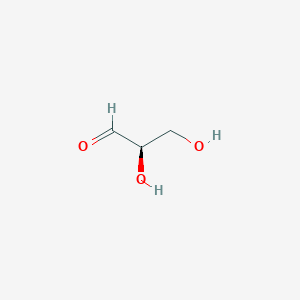
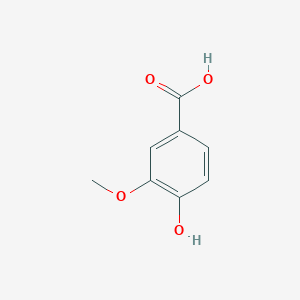
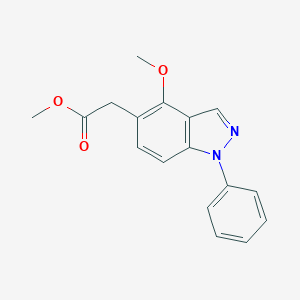
![9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B118918.png)
